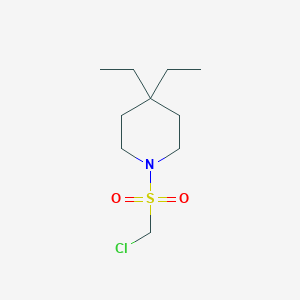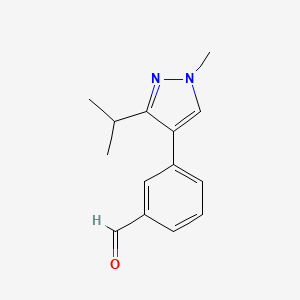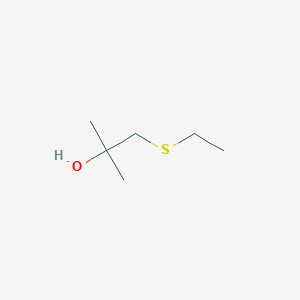
2,5-dibromo-N-methyl-pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-N-methyl-pyridin-3-amine is a brominated pyridine derivative. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine atoms in the compound enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-methyl-pyridin-3-amine typically involves the bromination of N-methyl-pyridin-3-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-N-methyl-pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura reactions.
Applications De Recherche Scientifique
2,5-Dibromo-N-methyl-pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Agrochemicals: It serves as a building block for the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2,5-dibromo-N-methyl-pyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and selectivity towards its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-6-methylpyridin-3-amine: Another brominated pyridine derivative with similar reactivity but different substitution pattern.
5-Bromo-2-methylpyridin-3-amine: A mono-brominated derivative used in similar applications but with different reactivity due to the presence of only one bromine atom.
Uniqueness
2,5-Dibromo-N-methyl-pyridin-3-amine is unique due to the presence of two bromine atoms at specific positions on the pyridine ring, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C6H6Br2N2 |
|---|---|
Poids moléculaire |
265.93 g/mol |
Nom IUPAC |
2,5-dibromo-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6Br2N2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3 |
Clé InChI |
CNZPWWQPFCDHNK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




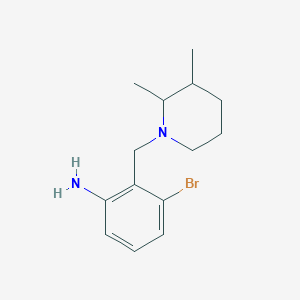
![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)

![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
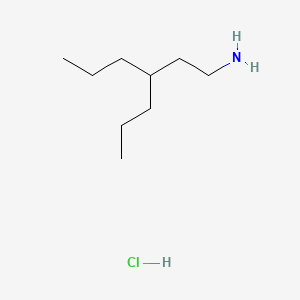

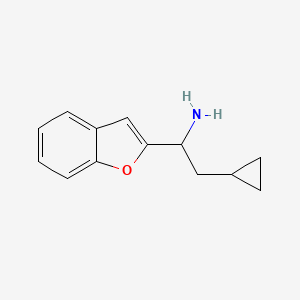
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
